molecular formula C29H27NO6 B11151758 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11151758
M. Wt: 485.5 g/mol
InChI Key: MZWKVNHAJBJSID-QHCPKHFHSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate typically involves multiple steps. One common method involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 3-chloropentane-2,4-dione to form an intermediate compound. This intermediate is then reacted with benzyloxycarbonyl chloride and phenylalanine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromen structure.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C29H27NO6/c1-18-14-24-26(19(2)20(3)27(31)35-24)25(15-18)36-28(32)23(16-21-10-6-4-7-11-21)30-29(33)34-17-22-12-8-5-9-13-22/h4-15,23H,16-17H2,1-3H3,(H,30,33)/t23-/m0/s1

InChI Key

MZWKVNHAJBJSID-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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